
1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine typically involves the reaction of cyclopropanecarbonyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine can be compared with other similar compounds, such as:
1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine: Similar structure but with different substitution patterns on the piperidine ring.
1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine: Contains an N-methyl group instead of a 4-methyl group.
Cyclopropanecarbonyl derivatives: Various derivatives with different functional groups attached to the cyclopropane ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and applications in various fields, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropanecarbonyl group attached to a piperidine ring. Its molecular formula and weight are crucial for understanding its reactivity and interaction with biological targets. The presence of a secondary amine and a carbonyl functional group enhances its potential for nucleophilic reactions, which are vital in biological systems.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C₉H₁₄N₂O |
Molecular Weight | Approximately 166.22 g/mol |
Functional Groups | Cyclopropanecarbonyl, secondary amine |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can affect metabolic pathways.
- Antiviral Properties : Research indicates its efficacy against viral infections, particularly through modulation of host cell kinases involved in viral replication.
Case Studies
- Antiviral Activity : In a study examining the compound's effect on Dengue virus (DENV) infection, it was observed that this compound inhibited viral replication in human primary monocyte-derived dendritic cells (MDDCs). This suggests a promising therapeutic avenue for treating DENV-related diseases .
- Enzyme Interaction : Another investigation focused on the compound's ability to inhibit AAK1 and GAK kinases, which play essential roles in viral infections. The results demonstrated that the compound could effectively reduce viral load in vitro, supporting its potential as a broad-spectrum antiviral agent .
Synthesis Approaches
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles to replace leaving groups in precursor compounds.
- Carbonyl Addition Reactions : The carbonyl group can participate in various addition reactions, leading to the formation of the desired amine structure.
Medicinal Chemistry
The unique properties of this compound make it a candidate for further development in medicinal chemistry. Potential applications include:
- Antiviral Drugs : Targeting viral replication mechanisms.
- Enzyme Inhibitors : Developing selective inhibitors for therapeutic use in various diseases.
Research Implications
Ongoing research is vital to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure influence biological activity.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3-amino-4-methylpiperidin-1-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H18N2O/c1-7-4-5-12(6-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3 |
InChI Key |
QAQOWYQLJDTWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.